

# Validating the Generally Recognized as Safe (GRAS) Status of Stevioside: A Comparative Guide

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Compound of Interest		
Compound Name:	Stevisalioside A	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of stevioside with other high-intensity sweeteners, focusing on its Generally Recognized as Safe (GRAS) status. The information is supported by experimental data, detailed methodologies for key toxicological studies, and visual representations of relevant biological pathways and regulatory processes.

#### **Executive Summary**

Stevioside, a major steviol glycoside extracted from the leaves of Stevia rebaudiana, has been extensively evaluated for its safety and is considered GRAS by major regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA), the European Food Safety Authority (EFSA), and the Joint FAO/WHO Expert Committee on Food Additives (JECFA). Its toxicological profile, metabolic fate, and performance characteristics are compared here with other commonly used high-intensity sweeteners: aspartame, sucrallose, and monk fruit extract.

#### **Comparative Safety and Toxicology**

The safety of stevioside and its comparator sweeteners has been established through a battery of toxicological studies. The key quantitative data from these studies are summarized below.

#### **Quantitative Toxicology Data**



Sweetener	Acute Toxicity (LD50)	No-Observed- Adverse-Effect- Level (NOAEL)	Acceptable Daily Intake (ADI)
Stevioside	>15,000 mg/kg bw (rats, mice)[1][2]	970 mg/kg bw/day (chronic, rats, equivalent to 383 mg/kg bw/day as steviol)[3]	0-4 mg/kg bw/day (as steviol equivalents)[4] [5][6]
Aspartame	Not established due to low toxicity	4,000 mg/kg bw/day (chronic, rats)[7]	50 mg/kg bw/day (FDA)[3][8]; 40 mg/kg bw/day (EFSA)[3][7]
Sucralose	>10,000 mg/kg bw (rats)[9]	1,500 mg/kg bw/day (chronic, rats)[10]	5 mg/kg bw/day (FDA) [8][11]; 15 mg/kg bw/day (JECFA)[12]
Monk Fruit (Mogroside V)	>10,000 mg/kg bw (mice)	7,070 mg/kg bw/day (male rats), 7,480 mg/kg bw/day (female rats)[4][6]	Not specified (due to low toxicity)[13][14]

#### **Genotoxicity and Carcinogenicity**

Stevioside: Extensive in vitro and in vivo studies have concluded that stevioside is not genotoxic.[15][16] While its metabolite, steviol, showed some evidence of genotoxicity in certain in vitro tests, this was not observed in in vivo studies.[7][10] Long-term carcinogenicity studies in rats have shown no evidence of carcinogenic potential for stevioside.[4][15][17][18] [19]

Aspartame: The carcinogenicity of aspartame has been a subject of public debate. However, major regulatory bodies, including the FDA and EFSA, have reviewed the available scientific evidence and concluded that aspartame is safe for human consumption at the current ADI.[3] [7][8][20]

Sucralose: Numerous studies have demonstrated that sucralose is not genotoxic and does not pose a carcinogenic risk to humans.[11]



Monk Fruit Extract: Studies on monk fruit extract and its primary sweet component, mogroside V, have shown no evidence of genotoxic or carcinogenic effects.[6][21]

#### **Reproductive and Developmental Toxicity**

No adverse effects on fertility, reproduction, or embryonic development have been observed in animal studies with stevioside at doses well above the ADI.[6][12][19] Similarly, studies on aspartame, sucralose, and monk fruit extract have not revealed any reproductive or developmental toxicity.[11][13]

**Comparative Performance and Stability** 

* Sweetener	Sweetness Potency (vs. Sucrose)	Stability to pH	Thermal Stability
Stevioside	200-300x	Stable in a pH range of 2-10[6][22]	Good stability up to 120°C; decomposition may occur at higher temperatures.[6][22] [23][24]
Aspartame	~200x	Most stable at pH 4.3; degrades in more acidic or alkaline conditions.[17][25][26] [27]	Not heat stable; breaks down at typical baking temperatures. [26]
Sucralose	~600x	Highly stable across a broad pH range.[7][12] [13]	Exceptionally heat- stable, suitable for baking and other high- temperature applications.[12][13] [28]
Monk Fruit (Mogroside V)	150-250x	Stable at pH 3 and above.[15]	Stable at temperatures up to 150°C.[15][18][29]

### **Experimental Protocols**



# Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This assay is used to evaluate the potential of a substance to induce gene mutations.

- Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).[20]
   [30][31][32][33]
- · Methodology:
  - The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[20][31]
  - The mixture is plated on a minimal agar medium lacking the specific amino acid required by the tester strain.
  - After incubation for 48-72 hours, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) is counted.
  - A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[32]

# In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This test assesses the potential of a substance to cause structural damage to chromosomes.

- Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.[11][34][35][36]
- Methodology:
  - Cell cultures are exposed to the test substance at a range of concentrations, with and without metabolic activation (S9 mix).[11][34]



- Cells are treated with a spindle inhibitor (e.g., colcemid) to arrest them in the metaphase stage of cell division.
- The cells are harvested, fixed, and stained.
- Metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
- A significant, dose-related increase in the percentage of cells with chromosomal aberrations indicates a positive result.[36]

#### **Chronic Toxicity/Carcinogenicity Study (OECD 451)**

This long-term study evaluates the potential of a substance to cause cancer and other chronic health effects.

- Test System: Typically conducted in two rodent species, most commonly rats and mice.[37] [38][39][40]
- · Methodology:
  - Animals are administered the test substance daily for the majority of their lifespan (e.g., 24 months for rats).[15][19][38] The substance is usually mixed into their diet.
  - At least three dose levels are used, along with a control group.[38]
  - Throughout the study, animals are observed for clinical signs of toxicity, and their body weight and food consumption are monitored.
  - At the end of the study, a complete necropsy is performed, and all organs and tissues are examined microscopically for evidence of tumors and other pathological changes.
  - The incidence of tumors in the treated groups is compared to the control group to determine the carcinogenic potential of the substance.[37]

### Mandatory Visualizations GRAS Notification Process Workflow

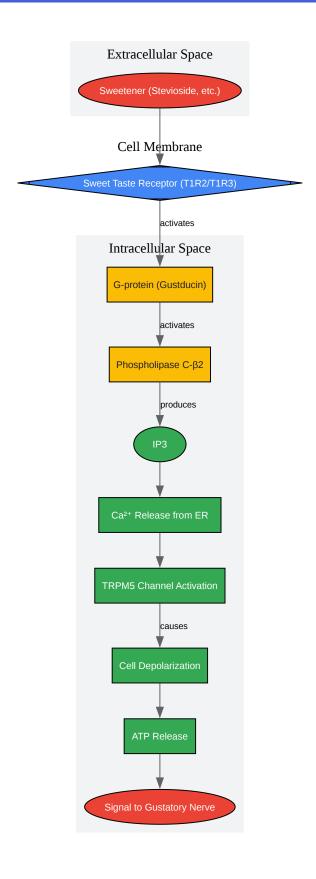


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Caption: Workflow for the Generally Recognized as Safe (GRAS) notification process in the United States.

### **Sweet Taste Receptor Signaling Pathway**



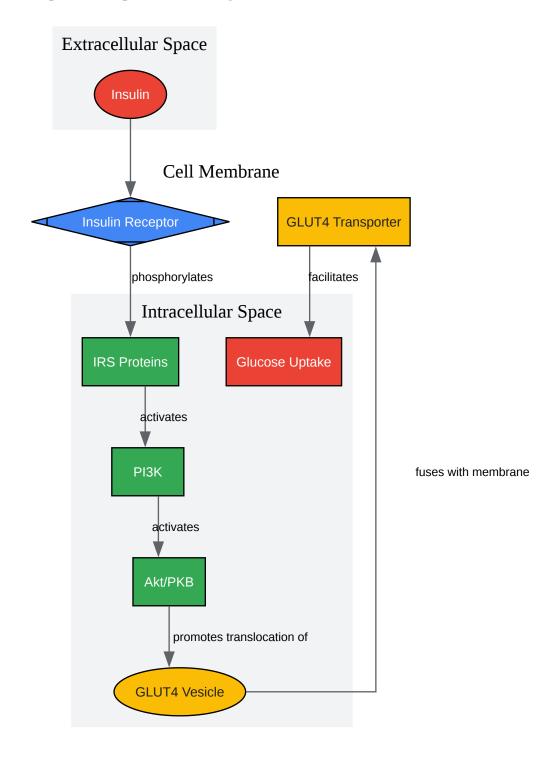


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Caption: Simplified signaling cascade for sweet taste perception mediated by the T1R2/T1R3 receptor.

#### **Insulin Signaling Pathway**



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Caption: Key steps in the insulin signaling pathway leading to glucose uptake in muscle and fat cells.

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